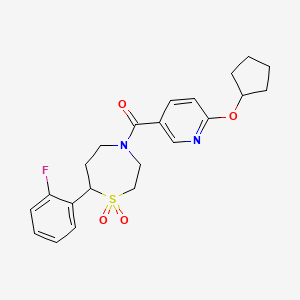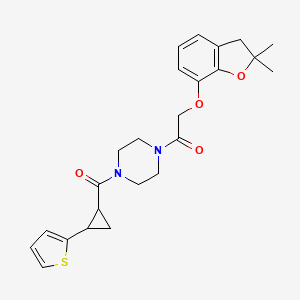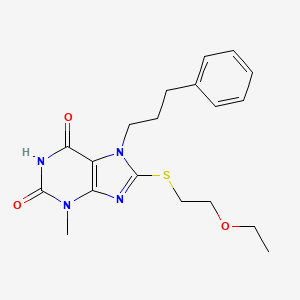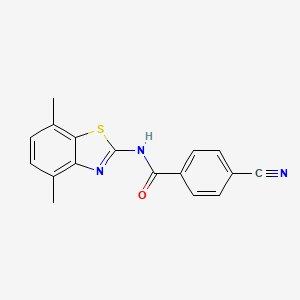
(6-(Cyclopentyloxy)pyridin-3-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridin-3-yl group attached to a cyclopentyloxy group at the 6-position. It also has a 1,4-thiazepan-4-yl group attached to a 2-fluorophenyl group at the 7-position. The thiazepan ring contains two oxygen atoms, indicating the presence of a dioxido group .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the retrieved papers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the retrieved papers .科学的研究の応用
Anti-Fibrosis Activity
This compound may have applications in the treatment of fibrotic diseases. Fibrosis is characterized by excessive tissue scarring due to the accumulation of extracellular matrix proteins. The pyrimidine derivatives, which are structurally similar to the compound , have shown promising anti-fibrotic activities . They inhibit the expression of collagen and hydroxyproline in cell culture, indicating potential for development as novel anti-fibrotic drugs.
FGFR Inhibition for Cancer Therapy
The compound’s structure suggests it could act as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR), which plays a crucial role in tumor development. Abnormal FGFR signaling is associated with various cancers, and targeting FGFRs is a strategic approach for cancer therapy. Pyridine derivatives, akin to the compound, have demonstrated potent activities against FGFR1, 2, and 3, making them potential candidates for cancer treatment .
Antimicrobial Properties
Pyrimidine and pyridine moieties are known to exhibit antimicrobial properties. Given the structural features of the compound, it could be synthesized into derivatives that serve as antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens .
Antiviral Applications
Similarly, compounds containing pyridine and pyrimidine structures have been reported to possess antiviral activities. The subject compound could be explored for its efficacy against various viral infections, contributing to the development of new antiviral drugs .
Antitumor Effects
The compound’s framework is indicative of potential antitumor effects. Pyrimidine derivatives are known to have antitumor properties, and the compound could be investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancerous cells .
Pharmacological Research
Indole derivatives, which share some structural similarities with the compound, have a wide range of pharmacological activities. This suggests that the compound could be valuable in pharmacological research, particularly in the synthesis of new drugs with diverse therapeutic effects .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S/c23-19-8-4-3-7-18(19)20-11-12-25(13-14-30(20,27)28)22(26)16-9-10-21(24-15-16)29-17-5-1-2-6-17/h3-4,7-10,15,17,20H,1-2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPCSFVYCOKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Cyclopentyloxy)pyridin-3-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Methylimidazolyl)carbonyl]chromen-2-one](/img/structure/B2559090.png)

![3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2559092.png)


![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559099.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2559100.png)



![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2559105.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2559108.png)
